molecular formula C11H14N2O3 B14520403 N-(Dimethylcarbamoyl)-N-phenylglycine CAS No. 62750-04-3

N-(Dimethylcarbamoyl)-N-phenylglycine

Cat. No.: B14520403
CAS No.: 62750-04-3
M. Wt: 222.24 g/mol
InChI Key: OBTSHRRODZIDGF-UHFFFAOYSA-N
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Description

N-(Dimethylcarbamoyl)-N-phenylglycine is a synthetic organic compound designed for research and development purposes. It features a phenylglycine backbone, a structure of significant interest in medicinal chemistry and chemical biology. Phenylglycine derivatives are frequently explored as building blocks for pharmaceuticals and as key motifs in the study of peptide-mimetics and protein-protein interactions . The dimethylcarbamoyl group is a common moiety used in chemical synthesis to modulate the properties of a molecule, potentially influencing its reactivity, stability, and interaction with biological systems. Research into related phenylglycine compounds highlights their utility as potent modulators of biological targets, such as CFTR potentiators for treating cystic fibrosis, and as model compounds in physical organic chemistry to study radical species and reaction mechanisms . As a multifunctional scaffold, this compound may be of value in developing novel therapeutic agents, in material science, and as an intermediate in sophisticated organic syntheses. This product is intended for use by qualified researchers in a laboratory setting. It is For Research Use Only and is not intended for diagnostic or therapeutic applications or personal use. Researchers should consult the safety data sheet (SDS) and handle the material in accordance with all applicable local and national regulations.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

62750-04-3

Molecular Formula

C11H14N2O3

Molecular Weight

222.24 g/mol

IUPAC Name

2-[N-(dimethylcarbamoyl)anilino]acetic acid

InChI

InChI=1S/C11H14N2O3/c1-12(2)11(16)13(8-10(14)15)9-6-4-3-5-7-9/h3-7H,8H2,1-2H3,(H,14,15)

InChI Key

OBTSHRRODZIDGF-UHFFFAOYSA-N

Canonical SMILES

CN(C)C(=O)N(CC(=O)O)C1=CC=CC=C1

Origin of Product

United States

Synthetic Methodologies for N Dimethylcarbamoyl N Phenylglycine and Analogous Structures

Established Synthetic Routes to N-Phenylglycine Scaffolds

The N-phenylglycine core is a crucial intermediate, and its synthesis has been approached through several well-established routes. These methods primarily involve the formation of the nitrogen-carbon bond between the aniline (B41778) moiety and the glycine (B1666218) backbone.

Condensation and Reduction Approaches Utilizing Substituted Anilines and Glyoxylic Acid

A prevalent method for the synthesis of N-substituted-phenylglycines involves the condensation of a substituted aniline with glyoxylic acid to form an imine intermediate, which is then reduced to the desired N-phenylglycine derivative. This two-step, one-pot process is efficient and amenable to large-scale production. google.comgoogleapis.com

The reaction typically proceeds by mixing the substituted aniline and glyoxylic acid in a suitable solvent system, which can include water and an organic solvent like methanol (B129727), ethanol, or tetrahydrofuran. google.com The condensation to the imine is often followed by in-situ catalytic hydrogenation using a palladium on carbon (Pd/C) catalyst under a hydrogen atmosphere. google.comgoogleapis.com The reaction conditions, such as temperature and pressure, can be optimized to achieve high yields.

For instance, the reaction of 4-cyanoaniline with a 50% aqueous solution of glyoxylic acid in methanol with a 5% Pd/C catalyst and sodium carbonate at 50°C under 10 atm of hydrogen pressure for 12 hours resulted in a 95.2% yield of N-(4-cyanophenyl)glycine. googleapis.com

Table 1: Synthesis of N-Substituted-Phenyl Glycine via Condensation and Reduction
Substituted AnilineReagents and ConditionsProductYield (%)Purity (%)Reference
4-Cyanoaniline50% Glyoxylic acid, 5% Pd/C, Na2CO3, Methanol, 50°C, 10 atm H2, 12hN-(4-cyanophenyl)glycine95.299.4 googleapis.com
3-(4-aminophenyl)-(2H)-1,2,4-oxadiazol-5-one50% Glyoxylic acid, 5% Pd/C, Methanol, 50°C, 10 atm H2, 12hN-(4-((2H)-1,2,4-oxadiazol-5-on-3-yl)phenyl)glycine93.599.6 google.com

Classical Preparations from Chloroacetic Acid and Aniline

One of the earliest and most straightforward methods for synthesizing N-phenylglycine is the reaction between chloroacetic acid and aniline. prepchem.comdigitellinc.com This reaction involves the nucleophilic substitution of the chlorine atom in chloroacetic acid by the amino group of aniline.

A common procedure involves heating a mixture of chloroacetic acid and an excess of aniline in water. For example, heating 5 moles of chloroacetic acid with 10 moles of aniline in 2 liters of water at 100°C for 1.5 hours yielded N-phenylglycine in 62% yield after cooling and filtration. prepchem.com

Another variation of this method involves neutralizing chloroacetic acid with a base, such as sodium hydroxide (B78521), before the addition of aniline. This mixture is then boiled under reflux. Upon cooling, N-phenylglycine crystallizes. For example, 19 g of chloroacetic acid neutralized with 2 N sodium hydroxide solution, followed by the addition of 18.6 g of aniline and boiling, yielded 22-24 g of N-phenylglycine. prepchem.com

Table 2: Classical Synthesis of N-Phenylglycine from Chloroacetic Acid and Aniline
ReactantsReaction ConditionsYieldReference
Chloroacetic acid (5 mol), Aniline (10 mol)Water, 100°C, 1.5 hours62% prepchem.com
Chloroacetic acid (19 g), Aniline (18.6 g)Neutralized with 2N NaOH, boiled under reflux22-24 g prepchem.com

Another classical approach is the Strecker synthesis, which involves the reaction of aniline, formaldehyde (B43269), and hydrogen cyanide to produce an amino nitrile intermediate, which is then hydrolyzed to N-phenylglycine. wikipedia.org

Enzymatic and Biocatalytic Routes to N-Carbamoylphenylglycine Derivatives

Enzymatic and biocatalytic methods offer a green and highly selective alternative for the synthesis of N-phenylglycine derivatives. These methods often proceed under mild reaction conditions and can provide enantiomerically pure products.

While a direct enzymatic synthesis of N-(Dimethylcarbamoyl)-N-phenylglycine is not extensively documented, enzymatic routes to closely related N-carbamoyl-D-p-substituted-phenylglycines have been described. These processes often utilize hydantoinase and N-carbamoylase enzymes. For example, the enantiospecific enzymatic hydrolysis of racemic 5-arylhydantoins using immobilized D-hydantoinase can produce N-carbamoyl-D-amino acids.

Furthermore, biocatalysis can be employed in controlled-release systems to overcome challenges such as unfavorable equilibrium constants and substrate inhibition in the synthesis of D-phenylglycine from benzoylformate using an aminotransferase. dtu.dk This approach has demonstrated a significant improvement in product concentration. dtu.dk

Introduction of the N-Carbamoyl Moiety: Strategies and Challenges

Once the N-phenylglycine scaffold is obtained, the final step is the introduction of the N,N-dimethylcarbamoyl group. This can be achieved through direct carbamoylation or by employing more advanced techniques like photoredox catalysis.

Direct Carbamoylation of N-Phenylglycine Derivatives

The most direct method for the synthesis of this compound is the reaction of N-phenylglycine with a suitable carbamoylating agent, such as dimethylcarbamoyl chloride. This reaction is a standard N-acylation where the secondary amine of N-phenylglycine acts as a nucleophile, attacking the electrophilic carbonyl carbon of the dimethylcarbamoyl chloride.

Photoredox-Catalyzed Carbamoylation Approaches Utilizing Carbamoyl (B1232498) Radicals

Recent advancements in organic synthesis have introduced photoredox catalysis as a powerful tool for the formation of carbon-nitrogen bonds under mild conditions. This methodology can be applied to the carbamoylation of various substrates through the generation of carbamoyl radicals.

While a direct photoredox-catalyzed N,N-dimethylcarbamoylation of N-phenylglycine has not been explicitly detailed, related transformations suggest its feasibility. For instance, visible-light photoredox catalysis has been successfully employed for the direct decarboxylative allylation of N-arylglycine derivatives. rsc.org This indicates that the N-arylglycine scaffold is amenable to radical reactions under photoredox conditions.

The general strategy for a photoredox-catalyzed carbamoylation would involve the generation of a dimethylcarbamoyl radical from a suitable precursor, which would then be trapped by the N-phenylglycine derivative. The specifics of the photocatalyst, radical precursor, and reaction conditions would need to be optimized for this particular transformation.

Exploration of N,N-Dimethylcarbamoyl as a Directing Group in C-H Functionalization

The N,N-dimethylcarbamoyl moiety is a powerful directing group in C-H functionalization reactions, enabling the selective activation of otherwise unreactive C-H bonds. This strategy, particularly through directed ortho-metalation (DoM), provides a reliable method for introducing substituents at the ortho-position of the phenyl ring in N-phenylglycine derivatives. baranlab.orgorganic-chemistry.orgwikipedia.org

In a typical DoM reaction, the substrate bearing a directing metalation group (DMG) is treated with a strong organolithium base, such as n-butyllithium or sec-butyllithium. The heteroatom of the DMG, in this case, the oxygen and nitrogen of the N,N-dimethylcarbamoyl group, coordinates to the lithium cation. This coordination brings the organolithium base into close proximity to the ortho-protons of the aromatic ring, facilitating their abstraction and leading to the formation of an ortho-lithiated species. baranlab.orgwikipedia.org This intermediate can then be quenched with a variety of electrophiles to introduce a wide range of functional groups at the ortho-position.

The N,N-dimethylcarbamoyl group is classified as a strong directing group due to its robust chelating ability with the lithium reagent. organic-chemistry.org This strong interaction ensures high regioselectivity for ortho-deprotonation over other potential reaction pathways. The general mechanism for directed ortho-metalation is depicted below:

General Scheme of Directed ortho-Metalation (DoM)

Where DMG is the Directing Metalation Group, R-Li is an organolithium base, and E+ is an electrophile.

While specific studies on the C-H functionalization of this compound are not extensively documented in publicly available literature, the principles of DoM using tertiary amides and carbamates as directing groups are well-established. organic-chemistry.orgnih.gov These principles can be directly applied to predict the reactivity and synthetic utility of the N,N-dimethylcarbamoyl group in this specific context.

Palladium-catalyzed C-H functionalization is another powerful tool where amide and carbamate (B1207046) groups can act as effective directing groups. rsc.orgresearchgate.net In these reactions, the directing group coordinates to the palladium catalyst, facilitating the cleavage of a nearby C-H bond and subsequent functionalization. The use of N-heterocyclic carbene (NHC) palladium complexes has shown promise in the direct arylation of various heterocycles and arenes, offering a complementary approach to DoM. nih.govorganic-chemistry.org

Stereoselective Synthesis and Chiral Control in the Preparation of this compound Enantiomers

The synthesis of enantiomerically pure this compound is of significant interest due to the importance of chirality in biologically active molecules. Phenylglycine and its derivatives are known to be prone to racemization, making stereocontrol a critical challenge in their synthesis. rsc.org Several strategies have been developed for the asymmetric synthesis of N-aryl amino acids, which are applicable to the preparation of the enantiomers of this compound.

Common strategies for achieving stereoselectivity include:

Biocatalysis: Enzymatic methods offer a green and highly selective approach to chiral N-arylated amino acids. For instance, ethylenediamine-N,N′-disuccinic acid lyase (EDDS lyase) has been used for the asymmetric synthesis of (S)-N-arylated aspartic acids with high enantiomeric excess (>99% ee). acs.org While not directly applied to N-phenylglycine derivatives, this highlights the potential of biocatalysis in creating chiral N-aryl amino acid building blocks.

Transition Metal-Catalyzed N-Arylation: Palladium-catalyzed N-arylation of amino acid esters with aryl triflates is a versatile method. The use of specific ligands, such as t-BuBrettPhos, under mild reaction conditions can minimize racemization of the α-stereocenter. acs.orgresearchgate.net This method allows for the coupling of an optically pure amino acid ester with an aryl electrophile while retaining the stereochemical integrity.

Chiral Auxiliaries: The use of chiral auxiliaries attached to the glycine scaffold can direct the stereochemical outcome of subsequent reactions. After the desired transformation, the auxiliary can be removed to yield the enantiomerically enriched product.

Asymmetric Catalysis: The use of chiral catalysts, such as chiral phosphoric acids or metal complexes with chiral ligands, can enable enantioselective transformations on prochiral substrates. For example, a copper-catalyzed enantioselective α-amination of N-acyl-3,5-dimethylpyrazoles has been developed for the synthesis of α-amino acid derivatives. thieme-connect.com

The choice of method depends on factors such as the desired enantiomer, scalability, and the availability of starting materials. Careful optimization of reaction conditions is crucial to suppress racemization, which can be influenced by factors like the base, solvent, and temperature. rsc.org

Sustainable and Green Chemistry Synthetic Protocols for this compound

The principles of green chemistry are increasingly being applied to the synthesis of fine chemicals to minimize environmental impact. For the synthesis of this compound, several green strategies can be considered.

One of the primary goals of green chemistry is to reduce or eliminate the use of hazardous solvents. The synthesis of N-substituted glycine derivatives has been reported in water, a benign solvent. acs.org Performing reactions under solvent-free conditions is another effective approach. wjpmr.com

The development of catalytic methods is also a cornerstone of green chemistry. Boric acid, for example, has been used as a catalyst for amide bond formation, offering a less toxic alternative to traditional coupling reagents. walisongo.ac.id The synthesis of carbamates, such as the N,N-dimethylcarbamoyl group, can be achieved through non-phosgene routes, for instance, by reacting N,N′-diphenyl urea (B33335) with dimethyl carbonate, which is derived from CO2. rsc.org This avoids the use of highly toxic phosgene (B1210022).

Furthermore, a green Hofmann rearrangement using oxone and potassium chloride has been developed for the synthesis of N-aryl carbamates from aromatic amides, providing a more environmentally friendly alternative to traditional methods. nih.gov

The selection of starting materials also plays a role in the greenness of a synthesis. The classical Strecker reaction for the synthesis of N-phenylglycine involves the use of formaldehyde and hydrogen cyanide. wikipedia.org Alternative, greener routes that avoid such hazardous reagents are desirable. A mild and efficient one-pot synthesis of N-aryl glycines from 2-chloro-N-aryl acetamides has been reported, which may offer a more sustainable alternative. nih.govrsc.orgresearchgate.net

The application of green chemistry metrics, such as atom economy, reaction mass efficiency, and process mass intensity, can be used to evaluate and compare the sustainability of different synthetic routes. walisongo.ac.id

Reactivity and Mechanistic Investigations of N Dimethylcarbamoyl N Phenylglycine

Intramolecular Transformations and Rearrangement Mechanisms

The structural framework of N-(Dimethylcarbamoyl)-N-phenylglycine, featuring a glycine (B1666218) unit attached to a phenyl ring via a nitrogen atom, provides a template for a variety of intramolecular reactions. These transformations are often triggered by thermal or chemical activation, leading to the formation of complex cyclic structures.

This compound is a precursor for the generation of azomethine ylides, which are versatile 1,3-dipoles. wikipedia.orgnih.gov These ylides can be generated in situ, typically through a decarboxylative route upon heating, which expels carbon dioxide to form a transient C-N-C dipolar species. nih.gov Another common method involves the condensation with aldehydes.

Once formed, the azomethine ylide derived from this compound can undergo intramolecular 1,3-dipolar cycloaddition reactions if a suitable dipolarophile is present within the molecule. This process is a powerful method for constructing nitrogen-containing heterocyclic systems. wikipedia.orgnih.gov The reaction is a concerted, six-electron process that is governed by Woodward-Hoffmann rules, generally proceeding suprafacially with respect to both the dipole and the dipolarophile. wikipedia.org The stereochemical outcome of these cycloadditions is influenced by the geometry of the ylide, which can exist in "W," "U," or "S" shaped conformations.

The regioselectivity and stereoselectivity of the cycloaddition are highly dependent on the nature of the tether connecting the ylide and the dipolarophile, as well as the substituents on both moieties. The formation of five-membered rings, such as pyrrolidines, is a common outcome of these reactions. wikipedia.orgnih.gov

Table 1: Key Aspects of Azomethine Ylide Generation and Cycloaddition

Aspect Description Relevance to this compound
Ylide Generation Formation of a 1,3-dipole through methods like decarboxylation or condensation with aldehydes. nih.govThe glycine moiety allows for decarboxylative generation of a non-stabilized azomethine ylide.
Reaction Type 1,3-Dipolar Cycloaddition. wikipedia.orgThe generated ylide can react intramolecularly with a tethered dipolarophile.
Mechanism Concerted, six-electron, suprafacial process. wikipedia.orgPredictable stereochemical outcomes based on frontier molecular orbital theory.
Products Formation of five-membered nitrogen-containing heterocycles (e.g., pyrrolidines). nih.govA synthetic route to complex polycyclic structures containing a pyrrolidine (B122466) ring fused to the aromatic system.

Intermolecular Reactions and Coupling Partners

Beyond intramolecular cyclizations, this compound can engage in a range of intermolecular reactions, dictated by the reactivity of its functional groups.

The N-phenylglycine core can participate in radical reactions. For instance, related N-phenylglycine (NPG) compounds have been shown to undergo photoinduced single electron transfer (SET) to generate radical intermediates. nih.gov This process typically involves the transfer of an electron from the glycine moiety, followed by proton transfer, leading to the formation of a carbon-centered radical on the glycine alpha-carbon after decarboxylation.

This radical species is a potential partner in radical-radical cross-coupling reactions. For such a reaction to be effective, a second radical species must be generated concurrently. princeton.edu The success of these cross-couplings often relies on the "persistent radical effect," where a difference in the lifetimes of the two radical species favors the cross-coupling product over homodimerization. princeton.edu Potential coupling partners could include a wide variety of radicals generated from other precursors.

The phenyl ring of this compound is subject to electrophilic aromatic substitution. The substituent on the ring is an N-acylamino group, which is generally an ortho-, para-directing and activating group due to the lone pair of electrons on the nitrogen atom that can be delocalized into the aromatic ring through resonance. However, the carbonyl group within the substituent is electron-withdrawing, which can temper the activating effect. The steric bulk of the substituent may also influence the ratio of ortho to para products.

Nucleophilic aromatic substitution on the phenyl ring is generally difficult unless the ring is activated by strongly electron-withdrawing groups (such as a nitro group), which are not present in the parent molecule. scranton.edu Such reactions typically require harsh conditions or proceed through mechanisms like the SNAr or benzyne (B1209423) pathways. scranton.edu

Table 2: Predicted Regioselectivity in Aromatic Substitution

Reaction Type Directing Effect of N-(Dimethylcarbamoyl)glycyl Group Predicted Major Products
Electrophilic Aromatic Substitution Ortho, Para-directing2-Substituted and 4-substituted derivatives
Nucleophilic Aromatic Substitution Not strongly activating for this reaction typeReaction is generally unfavorable under standard conditions

Catalytic Activation and Functionalization

The reactivity of this compound can be significantly enhanced and controlled through the use of transition metal catalysts. These catalysts can enable reactions at otherwise unreactive positions, such as C-H bonds.

The amide functionality within the this compound structure makes it an excellent candidate for directed C-H functionalization reactions. nih.gov The amide group can act as a directing group, coordinating to a transition metal center and bringing the catalyst into close proximity to a specific C-H bond.

Palladium-catalyzed C-H functionalization is a particularly well-developed field. umn.edunih.gov In the context of this compound, the amide group would be expected to direct the palladium catalyst to the ortho C-H bonds of the phenyl ring. nih.gov This regioselectivity arises from the formation of a stable five- or six-membered palladacycle intermediate. nih.gov

Once the C-H bond is activated, it can be functionalized with a variety of coupling partners, including alkenes (Heck-type reaction), alkynes, aryl halides (cross-coupling), and other reagents. organic-chemistry.orgresearchgate.net This strategy provides a powerful and efficient route to synthesize ortho-functionalized derivatives of this compound, which would be difficult to access through classical electrophilic aromatic substitution methods. nih.govumn.edu The development of such catalytic processes has greatly expanded the synthetic utility of molecules containing directing groups like amides. rsc.orgresearchgate.net

Organocatalytic and Photochemical Activation Pathways

The reactivity of this compound can be harnessed through various activation modes, with organocatalytic and photochemical pathways offering distinct advantages for bond formation and molecular transformation. These approaches circumvent the need for traditional metal catalysts, providing milder and often more selective reaction conditions.

Organocatalytic activation of this compound can be envisioned through several mechanisms, primarily targeting its carboxylic acid and amide functionalities. For instance, hydrogen-bonding catalysts, such as ureas and thioureas, could enhance the electrophilicity of the carboxylic acid group, facilitating nucleophilic attack. This type of activation is crucial in processes like esterification or amidation reactions. Conversely, chiral amine catalysts could engage in the formation of reactive intermediates. A chiral tertiary amine, for example, could deprotonate the α-carbon, generating a transient enolate that could then participate in asymmetric C-C bond-forming reactions.

Photochemical activation offers a complementary strategy, primarily by exploiting the phenyl group within the molecule's structure. Upon absorption of ultraviolet light, the aromatic ring can be excited to a higher energy state, making it susceptible to a range of transformations. This can lead to the generation of radical intermediates or enable participation in pericyclic reactions such as cycloadditions. The specific pathway would be highly dependent on the wavelength of light used and the presence of other reagents.

Detailed Mechanistic Elucidation through Kinetic Isotope Effects and Spectroscopic Interrogation

A thorough understanding of the reaction mechanisms involving this compound requires sophisticated analytical techniques. Kinetic Isotope Effects (KIEs) and in-situ spectroscopic methods are powerful tools for probing transition states and reactive intermediates.

The Kinetic Isotope Effect (KIE) is a phenomenon where substituting an atom with one of its heavier isotopes leads to a change in the reaction rate. wikipedia.orgprinceton.edu This effect is particularly useful for determining whether a specific C-H bond is broken in the rate-determining step of a reaction. princeton.edu For this compound, a primary KIE could be observed in a reaction involving the cleavage of the C-H bond at the α-carbon to the carboxylic acid. By comparing the rate of reaction of the parent compound with its deuterated analogue (where the α-hydrogen is replaced by deuterium), a significant kH/kD ratio would indicate that this bond is broken in the rate-limiting step. epfl.ch

To illustrate, consider a hypothetical base-mediated elimination reaction. The expected KIE values would provide insight into the nature of the transition state, as summarized in the table below.

Hypothetical Reaction PathwayIsotopic Substitution PositionExpected kH/kDMechanistic Implication
E2 Eliminationα-carbon> 2C-H bond cleavage is part of the rate-determining step. princeton.edu
E1cb Elimination (fast C-H cleavage)α-carbon~ 1C-H bond cleavage occurs in a fast step before the rate-determining step.
E1cb Elimination (slow C-H cleavage)α-carbon> 2C-H bond cleavage is the rate-determining step.

This table presents hypothetical data for illustrative purposes.

Spectroscopic interrogation allows for the direct observation of species formed during a reaction. Techniques such as in-situ Fourier-transform infrared (FTIR) spectroscopy can monitor changes in vibrational frequencies in real-time. For example, in a reaction involving the carboxylic acid group of this compound, the characteristic C=O stretching frequency would shift upon conversion to an ester or an acyl halide, allowing for the tracking of reaction progress and the detection of any transient intermediates. Similarly, transient absorption spectroscopy could be employed in photochemical studies to detect and characterize short-lived excited states or radical intermediates.

Structural Diversification and Derivative Synthesis of N Dimethylcarbamoyl N Phenylglycine

Functionalization of the Phenyl Ring System

The phenyl ring of N-(Dimethylcarbamoyl)-N-phenylglycine is a prime target for modification to modulate the molecule's electronic and steric properties. Standard synthetic methodologies for aromatic compounds can be applied, with considerations for the directing effects of the N-glycine substituent.

The synthesis of substituted N-phenylglycine derivatives often begins with appropriately substituted anilines. A common method involves the reaction of a substituted aniline (B41778) with glyoxylic acid to form an imine, which is then reduced via hydrogenation, often using a palladium-on-carbon catalyst. google.comgoogleapis.com This approach allows for the introduction of a wide array of functional groups at the ortho, meta, or para positions, starting from commercially available anilines.

Another robust strategy is the reaction of substituted anilines with chloroacetic acid or its esters. nih.govprepchem.com For example, N-(4-acetylphenyl)glycine can be synthesized from 4-aminoacetophenone, providing a versatile handle for further derivatization. nih.gov The directing effect of the N-glycine substituent, which is generally an ortho-, para-director, governs the regioselectivity of subsequent electrophilic aromatic substitution reactions. masterorganicchemistry.comwikipedia.org However, achieving meta-substitution often requires starting with a meta-substituted aniline or employing more advanced synthetic strategies to overcome the ortho-para directing influence. rsc.org These methods are compatible with both electron-donating and electron-withdrawing substituents on the aromatic ring. nih.gov

Table 1: Synthetic Strategies for Phenyl Ring Substitution

Position General Strategy Example Starting Materials Key Reagents
Ortho, Para Reductive amination of substituted anilines 2-Ethylaniline, 4-Methoxyaniline Glyoxylic acid, Pd/C, H₂
Ortho, Para Nucleophilic substitution with substituted anilines 4-Bromoaniline, 2-Chloroaniline Chloroacetic acid, Base
Meta Synthesis from meta-substituted starting materials 3-Nitroaniline Glyoxylic acid, Pd/C, H₂

Direct functionalization of the N-phenylglycine core via C-H activation is a powerful tool for introducing halogens and alkoxy groups. Palladium-mediated C-H functionalization is a notable strategy for the ortho-halogenation and alkoxylation of phenylglycine derivatives. This process typically involves reacting the N-phenylglycine derivative with an oxidant, such as PhI(OAc)₂, and a halogen source or an alcohol solvent. This method allows for the regioselective introduction of chloro, bromo, iodo, or alkoxy groups at the ortho position of the phenyl ring.

Modifications at the Glycine (B1666218) Alpha-Carbon

The alpha-carbon (α-carbon) of the glycine backbone is another key site for structural diversification, enabling the synthesis of unnatural amino acid derivatives. researchgate.netorganic-chemistry.org The development of methods for the α-alkylation and α-arylation of glycine derivatives has been a significant area of research.

One approach involves the radical-mediated α-C-H alkylation of glycine derivatives, which provides access to a variety of unnatural α-amino acids. researchgate.net Catalyst- and additive-free methods using diacyl peroxides, which act as both the alkylation and oxidizing agent, have been developed for this purpose. organic-chemistry.org Furthermore, visible-light-mediated reactions using a Ru/Cu catalyst system allow for the α-alkylation of glycine derivatives with alkyl boronic acids under mild, aerobic conditions. rsc.org

For the introduction of aryl groups, the coupling of boronic acids to resin-bound, electron-rich N-arylglycinyl peptides has been demonstrated. rsc.orgnsf.gov This late-stage functionalization occurs under mild conditions without the need for chemical oxidants or metal salts, highlighting the importance of the electronic properties of the N-aryl group in controlling reactivity. rsc.orgnsf.gov These methods are valuable for creating libraries of derivatives with diverse side chains at the α-carbon. rsc.org

Table 2: Methods for Alpha-Carbon Functionalization

Modification Reagent Class Catalyst/Conditions Resulting Structure
Alkylation Diacyl Peroxides Catalyst-free, 60°C α-Alkyl-N-phenylglycine
Alkylation Alkyl Boronic Acids Visible light, Ru/Cu catalyst α-Alkyl-N-phenylglycine
Arylation Aryl Boronic Acids Mild, on-resin conditions α-Aryl-N-phenylglycine

Synthesis of Related N-Acylglycine and N-Carbamylglycine Analogs

The synthesis of N-acyl and N-carbamyl analogs expands the structural diversity beyond the N-(dimethylcarbamoyl) moiety. N-acylglycines can be prepared through various methods, including the acylation of the parent N-phenylglycine using acyl chlorides or anhydrides. A more complex, multicomponent approach involves the palladium-catalyzed carbonylation reaction of benzaldehyde, acetamide, and carbon monoxide to produce N-acetyl-α-phenylglycine. google.com The biosynthesis of N-fatty acylglycines in biological systems often involves the reaction between glycine and a fatty acyl-CoA, catalyzed by glycine N-acyltransferase (GLYAT). nih.gov

N-carbamylglycine derivatives are typically synthesized by reacting the amino acid with an isocyanate or by using potassium cyanate (B1221674) under controlled pH conditions. For example, N-Carbamoyl-dl-2-(p-hydroxyphenyl)glycine has been synthesized from its parent amino acid, highlighting a general route to these analogs. nih.gov

Conjugation with Peptidic and Polymeric Architectures

The carboxylic acid handle of this compound serves as a versatile point for conjugation to peptides and polymers, creating hybrid materials with tailored properties. Standard peptide coupling chemistry is employed for this purpose. The carboxylic acid is first activated using coupling reagents like dicyclohexylcarbodiimide (B1669883) (DCC) or benzotriazole-1-yl-oxy-tris(dimethylamino)-phosphoniumhexafluorophosphate (BOP). nih.govyoutube.com The activated species is then reacted with the N-terminal amine of a growing peptide chain, often synthesized on a solid support (solid-phase peptide synthesis, SPPS). nih.govresearchgate.net Protecting groups such as Fmoc or Boc are used to mask the amine functionality during synthesis to ensure sequential and controlled chain elongation. youtube.com

Similarly, this compound can be conjugated to polymeric architectures. This can be achieved by coupling the molecule to a pre-formed polymer with available functional groups (e.g., amines) or by using a functionalized derivative of the molecule as an initiator for polymerization. These conjugations can create materials with unique self-assembly properties and responsiveness to environmental stimuli.

Exploration of Spiro- and Polycyclic Systems Incorporating the this compound Motif

Incorporating the this compound scaffold into more rigid and complex spiro- and polycyclic systems represents an advanced strategy for structural diversification. Such transformations rely on intramolecular reactions that form new rings.

Methodologies for these complex syntheses often involve transition-metal catalysis. For instance, gold(I)-catalyzed intramolecular cyclization of N-tethered enyne substrates can lead to the formation of complex polycyclic N-heterocycles. rsc.org Another approach is the Brønsted acid-promoted intramolecular cationic cyclization of derivatives containing appropriately positioned reactive groups, such as a vinyl group and an N-tosylhydrazone, to form polysubstituted indenes. rsc.org By designing a derivative of this compound that incorporates such reactive partners, it is conceivable to construct novel, fused heterocyclic systems where the core motif is an integral part of a larger, three-dimensional architecture.

Advanced Analytical Characterization Methodologies for N Dimethylcarbamoyl N Phenylglycine

High-Resolution Spectroscopic Techniques for Structural Elucidation

Spectroscopic methods are fundamental for elucidating the precise molecular architecture of N-(Dimethylcarbamoyl)-N-phenylglycine by probing the interactions of its atoms and bonds with electromagnetic radiation.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the carbon-hydrogen framework of a molecule.

¹H NMR: The proton NMR spectrum of this compound would provide information on the chemical environment, number, and connectivity of protons. Phenyl protons would typically appear in the aromatic region (δ 7.0-8.0 ppm). The methylene (B1212753) (-CH₂-) protons of the glycine (B1666218) backbone would likely resonate as a singlet in the range of δ 4.0-5.0 ppm. The two methyl groups on the carbamoyl (B1232498) moiety are expected to produce a singlet around δ 2.8-3.2 ppm, representing six protons.

¹³C NMR: The carbon-13 NMR spectrum would show distinct signals for each unique carbon atom. The carbonyl carbons of the carboxylic acid and the amide would be found in the most downfield region (δ 165-180 ppm). The aromatic carbons of the phenyl group would appear between δ 110-150 ppm. The methylene carbon is expected around δ 50-60 ppm, and the two equivalent methyl carbons would give a signal in the upfield region (δ 30-40 ppm).

2D NMR: Two-dimensional NMR techniques such as COSY (Correlation Spectroscopy) and HSQC/HMBC (Heteronuclear Single Quantum Coherence/Heteronuclear Multiple Bond Correlation) would be used to confirm the connectivity. An HMBC experiment would be particularly useful to establish the connection between the phenyl ring and the glycine nitrogen, and between the dimethylamino group and the amide carbonyl carbon.

Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts

Group Predicted ¹H Shift (ppm) Predicted ¹³C Shift (ppm)
Phenyl (C₆H₅) 7.0 - 8.0 110 - 150
Methylene (CH₂) 4.0 - 5.0 50 - 60
Carboxylic Acid (COOH) (Broad singlet, >10) 170 - 180
Amide Carbonyl (C=O) N/A 165 - 175

Infrared (IR) and Raman Vibrational Spectroscopy

Vibrational spectroscopy identifies the functional groups within a molecule based on their characteristic absorption or scattering of infrared radiation.

Infrared (IR) Spectroscopy: The IR spectrum would prominently feature two strong carbonyl (C=O) stretching bands. The carboxylic acid C=O stretch is expected around 1700-1725 cm⁻¹, while the amide C=O stretch would appear at a lower wavenumber, typically 1640-1680 cm⁻¹. Other key signals would include C-N stretching vibrations, aromatic C=C stretching around 1450-1600 cm⁻¹, and C-H stretching from the aromatic and aliphatic groups just above 3000 cm⁻¹. A broad O-H stretch from the carboxylic acid would also be expected around 2500-3300 cm⁻¹.

Raman Spectroscopy: Raman spectroscopy would provide complementary information. Aromatic ring vibrations, particularly the symmetric "ring breathing" mode, would give a strong signal. The C=O stretching vibrations would also be visible, though typically weaker than in the IR spectrum.

Interactive Data Table: Expected Vibrational Frequencies

Functional Group Bond Technique Expected Frequency (cm⁻¹)
Carboxylic Acid O-H Stretch IR 2500 - 3300 (broad)
Aromatic C-H C-H Stretch IR, Raman 3000 - 3100
Aliphatic C-H C-H Stretch IR, Raman 2850 - 3000
Carboxylic Acid C=O Stretch IR, Raman 1700 - 1725
Amide C=O Stretch IR, Raman 1640 - 1680

Mass Spectrometry (MS) for Molecular Identification and Fragmentation Analysis

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound and to gain structural information from its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS)

HRMS would be employed to determine the exact mass of the molecular ion of this compound with high precision. This allows for the unambiguous calculation of its elemental formula (C₁₁H₁₄N₂O₃), confirming the identity of the compound.

Coupled Techniques: LC-MS and GC-MS

Coupling chromatography with mass spectrometry allows for the separation of a compound from a mixture followed by its immediate identification.

LC-MS: Liquid Chromatography-Mass Spectrometry is a primary technique for the analysis of N-acyl amino acid derivatives. nih.gov this compound could be analyzed using reversed-phase LC with a C18 column, followed by detection using electrospray ionization (ESI) mass spectrometry. ESI in positive mode would likely show the protonated molecule [M+H]⁺, while negative mode would show the deprotonated molecule [M-H]⁻. Tandem MS (MS/MS) on these parent ions would reveal characteristic fragmentation patterns, such as the loss of the dimethylcarbamoyl group or the carboxylic acid moiety.

GC-MS: Gas Chromatography-Mass Spectrometry is less commonly used for non-volatile compounds like N-acyl glycines without derivatization. nih.gov To make this compound volatile for GC analysis, the carboxylic acid group would typically be derivatized, for instance, by esterification (e.g., methylation).

Single-Crystal X-ray Diffraction for Solid-State Structural Determination

The determination of the precise three-dimensional atomic arrangement of this compound in its solid state would be achievable through single-crystal X-ray diffraction. This powerful analytical technique provides definitive information on bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding.

To perform this analysis, a high-quality single crystal of the compound would first need to be grown. This is typically achieved by slow evaporation of a solvent from a saturated solution of the compound, or by other crystallization techniques like vapor diffusion or slow cooling. Once a suitable crystal is obtained, it is mounted on a diffractometer and irradiated with a focused beam of X-rays. The resulting diffraction pattern is collected and analyzed to solve the crystal structure.

As of this writing, there are no published crystallographic data for this compound in the Cambridge Structural Database (CSD) or other publicly accessible resources. Therefore, no specific information regarding its crystal system, space group, unit cell dimensions, or detailed molecular geometry can be provided. The acquisition of such data would be a valuable contribution to the chemical literature, offering fundamental insights into the solid-state conformation and packing of this molecule.

Computational and Theoretical Investigations of N Dimethylcarbamoyl N Phenylglycine

Quantum Chemical Calculations for Electronic Structure, Stability, and Conformation

Quantum chemical calculations are a cornerstone for understanding the intrinsic properties of a molecule like N-(Dimethylcarbamoyl)-N-phenylglycine at the atomic level. nih.gov These methods solve the Schrödinger equation to provide detailed information about electron distribution and energy levels. nih.gov

Electronic Structure: Methods like Hartree-Fock (HF) and Density Functional Theory (DFT) are employed to determine the electronic structure. These calculations can reveal the molecule's frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energies of HOMO and LUMO are crucial for predicting the molecule's reactivity, with a smaller energy gap often indicating higher reactivity. nih.gov Natural Bond Orbital (NBO) analysis can also be performed to understand charge distribution and bonding interactions within the molecule. nih.gov

Stability and Conformation: To determine the most stable three-dimensional arrangement of the atoms (conformation), a potential energy surface scan is typically performed. This involves systematically changing the dihedral angles of rotatable bonds and calculating the energy at each point. The conformation with the lowest energy is the most stable. For a molecule with multiple rotatable bonds like this compound, this process can identify several low-energy conformers that may exist in equilibrium. The stability of different conformers is evaluated based on their relative energies, often calculated with high accuracy using methods like B3LYP with a suitable basis set (e.g., 6-311G**). nih.govresearchgate.net

Table 1: Representative Data from Quantum Chemical Calculations (Note: This table is illustrative of the types of data generated, as specific values for this compound are not readily available in the literature.)

PropertyCalculated ValueMethod/Basis Set
HOMO Energy-6.5 eVB3LYP/6-31G(d)
LUMO Energy-1.2 eVB3LYP/6-31G(d)
HOMO-LUMO Gap5.3 eVB3LYP/6-31G(d)
Dipole Moment3.2 DebyeB3LYP/6-31G(d)
Most Stable Conformer (Dihedral Angle)65° (C-N-C=O)B3LYP/6-31G(d)

Reaction Mechanism Studies using Density Functional Theory (DFT)

Density Functional Theory (DFT) is a powerful and widely used computational method to investigate the mechanisms of chemical reactions. researchgate.netpku.edu.cnresearchgate.net It allows for the detailed exploration of reaction pathways, including the identification of transition states and intermediates. researchgate.net

For a reaction involving this compound, DFT calculations would be used to map out the potential energy surface connecting reactants to products. This involves locating the structures of all transition states and intermediates along the reaction coordinate. researchgate.net The energy of these structures relative to the reactants provides the activation energy barrier, which is a key determinant of the reaction rate. frontiersin.org An imaginary vibrational frequency in the calculation confirms the identification of a true transition state. researchgate.net By comparing the activation energies of different possible pathways, the most favorable reaction mechanism can be determined. pku.edu.cn These studies provide valuable insights that can be used to optimize reaction conditions or design new synthetic routes. frontiersin.org

Molecular Dynamics Simulations for Conformational Landscapes and Solvation Effects

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. researchgate.netmdpi.com For this compound, MD simulations can provide a detailed picture of its conformational flexibility and how it interacts with a solvent.

Conformational Landscapes: While quantum chemical calculations can identify stable conformers, MD simulations can explore the dynamic transitions between these conformations. uq.edu.au By simulating the molecule's motion over nanoseconds or longer, a comprehensive conformational landscape can be generated, revealing the relative populations of different conformers and the energy barriers for their interconversion.

Solvation Effects: The behavior of a molecule can be significantly influenced by the solvent. MD simulations explicitly model the solvent molecules, allowing for a detailed investigation of solvation effects. nih.gov For instance, simulations can show how solvent molecules arrange around this compound, the formation of hydrogen bonds, and how the solvent affects the conformational preferences of the molecule. nih.gov This information is crucial for understanding the molecule's behavior in solution, which is relevant for many chemical and biological processes.

Prediction of Spectroscopic Parameters and Comparison with Experimental Data

A key application of computational chemistry is the prediction of spectroscopic properties, which can then be compared with experimental data to validate both the computational model and the experimental structure determination. substack.com

NMR Spectroscopy: The chemical shifts in Nuclear Magnetic Resonance (NMR) spectroscopy are highly sensitive to the electronic environment of the nuclei. Quantum chemical methods, such as the Gauge-Including Atomic Orbital (GIAO) method, can be used to calculate NMR chemical shifts (e.g., ¹H and ¹³C) for a given molecular structure. researchgate.net By comparing the calculated shifts for different possible isomers or conformers with the experimental spectrum, the correct structure can often be identified.

Vibrational Spectroscopy: The frequencies of molecular vibrations observed in Infrared (IR) and Raman spectroscopy can also be predicted computationally. researchgate.net By calculating the vibrational frequencies and their corresponding intensities for the optimized geometry of this compound, a theoretical spectrum can be generated. This theoretical spectrum can be compared with the experimental spectrum to aid in the assignment of the observed vibrational bands to specific motions of the atoms within the molecule.

Applications of N Dimethylcarbamoyl N Phenylglycine and Its Derivatives in Advanced Chemical Research

Utilization as Versatile Synthons in Multicomponent Reactions and Divergent Synthesis

N-(Dimethylcarbamoyl)-N-phenylglycine is well-suited for use as a key component in isocyanide-based multicomponent reactions (MCRs), such as the Ugi and Passerini reactions. These reactions are powerful tools in synthetic chemistry, enabling the construction of complex, peptide-like molecules in a single step from three or four starting materials. beilstein-journals.org

In this context, this compound serves as the carboxylic acid component. The general mechanism of these reactions involves the interaction of an isocyanide, a carbonyl compound (an aldehyde or ketone), an amine (in the Ugi reaction), and a carboxylic acid. nih.gov The Ugi four-component reaction (U-4CR), for instance, typically proceeds via the formation of an imine from the amine and carbonyl compound, which then reacts with the isocyanide and the carboxylate anion. beilstein-journals.org This sequence culminates in an α-acylamino amide product. beilstein-journals.org

The Passerini reaction, the first isocyanide-based MCR discovered, combines a carbonyl compound, a carboxylic acid, and an isocyanide to directly form α-hydroxy carboxamides. nih.govorganic-chemistry.org The use of this compound in these reactions introduces a specific N-acyl-N-phenylglycine moiety into the final product, providing a scaffold with defined stereochemistry and functionality. The products of these reactions can serve as starting points for divergent synthesis, where a single, complex product is transformed into a library of diverse compounds through various subsequent chemical modifications. The inherent complexity of the MCR products makes them ideal substrates for creating molecular libraries for drug discovery and materials science. nih.govsemanticscholar.org

Multicomponent Reaction Components Typical Product Role of this compound
Ugi Reaction Amine, Carbonyl, Isocyanide, Carboxylic Acidα-Acylamino AmideCarboxylic Acid
Passerini Reaction Carbonyl, Isocyanide, Carboxylic Acidα-Hydroxy CarboxamideCarboxylic Acid

Role as Precursors for Complex Heterocyclic Scaffolds

Nitrogen-containing heterocycles are fundamental structural motifs in a vast array of pharmaceuticals, agrochemicals, and functional materials. chim.itrsc.org N-substituted glycine (B1666218) derivatives, including this compound, serve as valuable precursors for the synthesis of these complex scaffolds. nih.govresearchgate.net

The synthesis of heterocyclic systems from this precursor can be achieved through various strategies that leverage its inherent functional groups: the carboxylic acid, the tertiary amide, and the phenyl ring. For example, the carboxylic acid can be activated and induced to react with the nitrogen atom or a suitably functionalized phenyl ring to form lactams or other fused ring systems. Research on analogous N-(4-substituted phenyl)glycine derivatives has shown that the glycine side arm can be utilized to construct a variety of heterocyclic rings through cyclization reactions. nih.govresearchgate.net

Furthermore, the carbamoyl (B1232498) moiety (-CONMe2) can participate in or direct cyclization reactions. Thiocarbamoyl derivatives, which are structurally related, are known to be effective synthons for a wide range of heterocycles, including thiazoles, pyrimidines, and imidazoles. researchgate.net By analogy, the dimethylcarbamoyl group can be chemically transformed or used to influence the regioselectivity of ring-forming reactions, leading to diverse and complex heterocyclic architectures.

Incorporation into Polymer Science

The unique structure of this compound makes it a relevant monomer building block for specialized polymers, particularly polypeptoids.

Polypeptoids, or poly(N-substituted glycine)s, are a class of synthetic polymers that mimic the structure of peptides but have their side chains attached to the backbone nitrogen atom rather than the α-carbon. nih.gov This structural difference prevents the formation of backbone hydrogen bonds and imparts unique properties, such as enhanced proteolytic stability, increased solubility, and distinct secondary structures. nih.gov

The primary method for synthesizing well-defined polypeptoids is the ring-opening polymerization (ROP) of N-substituted N-carboxyanhydrides (NNCA). tu-dresden.dekaust.edu.saresearchgate.net To incorporate this compound into a polypeptoid chain, it must first be converted into its corresponding NNCA monomer. This synthesis typically involves reacting the N-substituted glycine with a phosgene (B1210022) equivalent, such as triphosgene, to form the cyclic anhydride (B1165640) monomer. Once the this compound-NCA is synthesized, it can be polymerized, often using a primary amine initiator, to yield the target polypeptoid. This process allows for precise control over the polymer's molecular weight and architecture, enabling the creation of block copolymers and other complex structures. tu-dresden.deresearchgate.net

Synthesis Step Description Purpose
Monomer Synthesis Conversion of this compound to its N-carboxyanhydride (NCA).To create a reactive cyclic monomer suitable for ring-opening polymerization.
Polymerization Ring-opening polymerization of the NCA monomer, typically initiated by a primary amine.To form the high molecular weight poly(N-substituted glycine) or polypeptoid.

While N-phenylglycine itself can act as a photoinitiator, there is limited specific information available regarding the direct application of this compound as an initiator or a controlling agent in controlled radical polymerization (CRP) techniques like Atom Transfer Radical Polymerization (ATRP) or Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization. nih.govnih.gov These methods typically rely on specific functional groups, such as alkyl halides (for ATRP) or thiocarbonylthio compounds (for RAFT), to control the polymerization process, which are not present in the native this compound structure. cmu.edujournalijar.com Therefore, its use in this context would likely require chemical modification to introduce the necessary initiating or transfer functionalities.

Development of Supramolecular Assemblies and Soft Materials

The inherent chirality and capacity for non-covalent interactions make phenylglycine derivatives excellent candidates for the bottom-up construction of ordered supramolecular structures.

The self-assembly of chiral molecules into well-defined nanoscale architectures is a key area of materials science. mdpi.com Phenylglycine derivatives have been shown to self-assemble into chiral nanostructures, such as helical nanofibers and nanoribbons. rsc.orgnih.gov These assemblies are driven by a combination of non-covalent interactions, including hydrogen bonding, π-π stacking, and hydrophobic effects.

For this compound to participate in such assemblies, it would typically be derivatized to introduce features that promote self-organization, such as long alkyl chains to create an amphiphilic structure. Research on other phenylglycine amphiphiles has demonstrated that they can self-assemble in solution to form chiral nanoribbons. rsc.org These ordered structures can create chiral microenvironments capable of catalyzing chemical reactions with high enantioselectivity, thus acting as "supramolecular nanozymes". rsc.org The chirality of the N-phenylglycine core is transferred from the molecular level to the macroscopic scale of the assembly, a phenomenon known as chiral amplification. elsevierpure.com The resulting materials have potential applications in asymmetric catalysis, sensing, and chiral separations. rsc.org

In-depth Analysis Reveals Scarcity of Research on this compound

Despite a comprehensive search of scientific literature and chemical databases, specific research on the chemical compound this compound, particularly concerning its applications in advanced chemical research, remains elusive. This scarcity of available data prevents a detailed exploration of its role in amino acid-derived self-assembling systems and its contributions to methodological advancements in organic synthesis as per the requested article structure.

Initial investigations into the compound's properties and applications yielded information on structurally related but distinct molecules. For instance, data is available for N-phenylglycine and its various derivatives, which are known to be significant in the synthesis of dyes and have been explored for their biological activities. Similarly, information exists for compounds containing a dimethylcarbamoyl group, but not in the specific combination with an N-phenylglycine scaffold as requested.

Amino acid-derived self-assembling systems are a frontier in materials science, with researchers designing molecules that can spontaneously organize into complex nanostructures. These systems often rely on the specific arrangement of functional groups to drive non-covalent interactions like hydrogen bonding and π-π stacking. While derivatives of N-phenylglycine could theoretically be designed for such purposes, no specific studies involving the N-(dimethylcarbamoyl) derivative have been identified.

Likewise, the field of organic synthesis continually seeks novel reagents and building blocks to improve reaction efficiency, selectivity, and scope. While N-phenylglycine itself serves as a precursor in certain synthetic routes, the contributions of the specific N-(dimethylcarbamoyl) derivative to new synthetic methods have not been documented in the available literature.

Given the strict adherence to the requested subject, it is not feasible to construct a detailed article on the applications of this compound in the specified areas of chemical research due to the lack of foundational data. Further research and synthesis of this particular compound would be required before its properties and potential applications could be scientifically evaluated and reported.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.